Dinoprost-13C5

Description

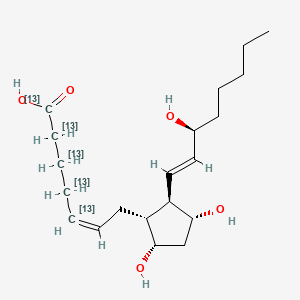

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

359.44 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1 |

InChI Key |

PXGPLTODNUVGFL-UVUNELILSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The In Vitro Mechanism of Action of Dinoprost-13C5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the in vitro mechanism of action of Dinoprost-13C5. As a stable isotope-labeled analog of Dinoprost (Prostaglandin F2α), its biological activity and mechanism of action are identical to the parent compound. This compound is primarily utilized as an internal standard in mass spectrometry-based quantification, but an understanding of its molecular interactions is crucial for interpreting experimental data. Dinoprost is a potent agonist of the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. Its actions are primarily mediated through the activation of the Gαq signaling cascade.

Core Mechanism: FP Receptor Activation and Gαq Signaling

Dinoprost selectively binds to the FP receptor, a seven-transmembrane protein. This binding event induces a conformational change in the receptor, facilitating its interaction with and activation of the heterotrimeric G-protein, Gαq. This initiates a well-defined downstream signaling cascade:

-

Gαq Activation: Upon receptor binding, the α-subunit of Gq exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Stimulation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of FP receptor activation.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to downstream physiological effects.

This canonical pathway is the principal mechanism underlying the in vitro effects of Dinoprost.

Quantitative In Vitro Pharmacology

The interaction of Dinoprost with the FP receptor has been characterized by various in vitro assays, yielding quantitative data on its binding affinity and functional potency. These values are critical for comparing the activity of different compounds and for understanding structure-activity relationships.

| Parameter | Species | Cell Line / Tissue | Assay Type | Value | Reference |

| Binding Affinity (Ki) | Human | HEK293 cells expressing FP receptor | Radioligand Binding ([³H] PGF2α) | 1.1 - 5.0 nM | |

| Binding Affinity (Ki) | Mouse | NIH 3T3 cells expressing FP receptor | Radioligand Binding ([³H] PGF2α) | 3.1 nM | |

| Functional Potency (EC50) | Human | HEK293 cells expressing FP receptor | Intracellular Calcium Mobilization | 3.7 - 8.9 nM | |

| Functional Potency (EC50) | Human | Uterine smooth muscle cells | Phosphoinositide (IP) Turnover | ~10 nM | |

| Functional Potency (EC50) | Ovine | Corpus luteum | Intracellular Calcium Mobilization | 2.6 nM |

Experimental Protocols: A Case Study

Intracellular Calcium Mobilization Assay

This assay is a cornerstone for characterizing FP receptor agonists. It measures the increase in intracellular calcium concentration following compound administration, providing a direct readout of Gαq pathway activation.

1. Cell Culture and Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human FP receptor gene are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure receptor expression.

-

Plating: Cells are seeded into black, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the experiment. They are typically incubated for 24 hours at 37°C and 5% CO2.

2. Dye Loading:

-

Reagent: A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is used.

-

Procedure: The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). The dye-loading solution, containing the fluorescent dye and often probenecid (to prevent dye extrusion), is added to each well.

-

Incubation: The plate is incubated for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.

3. Compound Preparation and Addition:

-

Compound Plate: this compound (or Dinoprost) is serially diluted in assay buffer to create a range of concentrations for generating a dose-response curve.

-

Instrumentation: A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading is used.

-

Execution: The instrument records a baseline fluorescence reading for several seconds. It then automatically adds the prepared compound dilutions from the compound plate to the cell plate.

4. Data Acquisition and Analysis:

-

Measurement: Fluorescence intensity is measured kinetically for 2-3 minutes immediately following compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. These values are plotted against the logarithm of the compound concentration.

-

Curve Fitting: The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum response (Emax).

An In-depth Technical Guide to the Core Physical and Chemical Properties of Dinoprost-13C5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, also known as Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin that plays a crucial role in various physiological processes, including smooth muscle contraction, luteolysis, and inflammation.[1] Dinoprost-13C5 is a stable isotope-labeled version of Dinoprost, where five carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based methodologies, where it serves as an internal standard for the accurate and precise quantification of endogenous Dinoprost. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to those of unlabeled Dinoprost, with the primary difference being its molecular weight due to the presence of five carbon-13 isotopes.

General Properties

| Property | Value | Reference |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid-13C5 | Inferred |

| Synonyms | Prostaglandin F2α-13C5, PGF2α-13C5 | Inferred |

| CAS Number | 551-11-1 (unlabeled) | [2][] |

| Appearance | White to off-white crystalline solid | [] |

Chemical and Physical Data

| Property | Value | Reference |

| Molecular Formula | C₁₅¹³C₅H₃₄O₅ | [4] |

| Molecular Weight | 359.48 g/mol (calculated based on 13C5) | Inferred |

| Exact Mass | 359.257 g/mol (calculated based on 13C5) | Inferred |

| Melting Point | 25-35 °C (unlabeled) | |

| Boiling Point | 531°C at 760 mmHg (unlabeled) | |

| Density | 1.153 g/cm³ (unlabeled) |

Solubility

| Solvent | Solubility (unlabeled Dinoprost) | Reference |

| DMSO | >100 mg/mL | |

| Ethanol | >100 mg/mL | |

| DMF | >100 mg/mL | |

| PBS (pH 7.2) | 10 mg/mL | |

| Water | Slightly soluble | |

| Methanol | Freely soluble | |

| Ethyl Acetate | Freely soluble | |

| Chloroform | Freely soluble |

Note: The solubility of this compound is expected to be very similar to that of unlabeled Dinoprost.

Stability and Storage

This compound should be stored as a solid at -20°C. As supplied, it is stable for at least two years when stored properly. Solutions of Dinoprost are generally unstable and should be prepared fresh. For in-vitro experiments, it is recommended to prepare stock solutions in an organic solvent like DMSO or ethanol.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry-based assays for Dinoprost. The following is a representative experimental protocol for the analysis of Dinoprost in biological fluids using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction

-

Spiking: To 1 mL of biological fluid (e.g., plasma, cell culture supernatant), add a known amount of this compound solution (internal standard).

-

Extraction: Add 2 mL of a hexane/ethyl acetate (1:1, v/v) mixture to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample at 4°C to separate the organic and aqueous phases.

-

Collection of Organic Phase: Carefully transfer the upper organic phase to a clean tube.

-

Repeat Extraction: Repeat the extraction process (steps 2-5) two more times, combining the organic phases.

-

Drying: Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 200 µL of a methanol/10 mM ammonium acetate buffer (pH 8.5) (1:3, v/v) mixture prior to LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Kinetex 2.6u C18 100A, 2.1 mm x 100 mm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 25 µL.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, starting at 20% B, increasing to 42.5% over 50 minutes.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Dinoprost and this compound.

-

Dinoprost: m/z 353.2 → 193.1 (representative transition, may need optimization).

-

This compound: m/z 358.2 → 197.1 (representative transition, calculated based on 5 x 13C, may need optimization).

-

-

Source Temperature: Approximately 350°C.

-

Electrospray Voltage: Approximately -4200 V.

Signaling Pathways and Experimental Workflows

Prostaglandin F2α (Dinoprost) Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and the regulation of gene expression.

Caption: Dinoprost (PGF2α) signaling pathway via the FP receptor.

Experimental Workflow for Quantification of Dinoprost using this compound

The following diagram illustrates a typical workflow for the quantitative analysis of Dinoprost in a biological sample using this compound as an internal standard.

Caption: Workflow for Dinoprost quantification using an internal standard.

References

A Technical Guide to Dinoprost-13C5 for Prostaglandin Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Dinoprost-13C5, a critical tool in prostaglandin research. It details its chemical properties, its application as an internal standard in quantitative analysis, and the associated experimental protocols. Furthermore, it explores the biological significance of its unlabeled counterpart, Dinoprost (Prostaglandin F2α), by illustrating its key signaling pathways.

Introduction to this compound

This compound is the stable isotope-labeled form of Dinoprost, also known as Prostaglandin F2α (PGF2α). In this compound, five Carbon-12 atoms have been replaced with Carbon-13 atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis of PGF2α in biological samples using mass spectrometry.

Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry because they are chemically identical to the analyte of interest and thus exhibit the same behavior during sample extraction, derivatization, and chromatographic separation. This co-elution allows for the correction of analytical variability, including matrix effects and sample loss, leading to highly accurate and precise quantification.

Chemical and Physical Properties

The key properties of this compound and its unlabeled analog, Dinoprost, are summarized below for easy comparison.

| Property | This compound | Dinoprost (PGF2α) |

| Molecular Formula | C₁₅¹³C₅H₂₇O₅ | C₂₀H₃₄O₅ |

| Molar Mass | 352.39 g/mol [1] | 354.48 g/mol |

| Synonyms | Prostaglandin F2α-13C5 | Prostaglandin F2α, PGF2α |

| Primary Application | Internal standard for mass spectrometry | Agonist for the Prostaglandin F receptor (FP receptor), used in research and clinically to induce labor.[2] |

| Chemical Structure | Identical to Dinoprost with 5 ¹³C atoms | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

The Role of this compound in Quantitative Analysis

The accurate measurement of prostaglandins like PGF2α is crucial for understanding their roles in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard like this compound is essential for achieving reliable results.

The fundamental principle is to add a known amount of this compound to the biological sample at the beginning of the sample preparation process. The ratio of the endogenous, unlabeled PGF2α to the labeled this compound is then measured by LC-MS/MS. Because any sample loss or ionization suppression/enhancement will affect both the analyte and the internal standard equally, the ratio remains constant, allowing for accurate quantification.

Caption: Workflow for the quantitative analysis of PGF2α using this compound.

Experimental Protocols

The following sections provide a representative protocol for the quantification of PGF2α from a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a synthesis of established methods for prostaglandin analysis.

Solid-phase extraction is a common method for purifying and concentrating prostaglandins from complex biological samples.

-

Sample Spiking: To 500 µL of plasma, add a known amount of this compound (e.g., 50 µL of a 10 ng/mL solution) to act as the internal standard.

-

Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl). This step protonates the carboxylic acid group of the prostaglandins, making them less polar and enabling them to bind to the SPE sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol and then 2 mL of deionized water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is:

-

2 mL of water

-

2 mL of 15% ethanol in water

-

2 mL of hexane

-

-

Elution: Elute the prostaglandins from the cartridge with 2 mL of ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) workflow for prostaglandin analysis.

The reconstituted sample is then analyzed by LC-MS/MS.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start at 20% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Dinoprost (PGF2α) | 353.2 | 193.1 | Quantitative transition, representing a characteristic fragment.[1] |

| Dinoprost (PGF2α) | 353.2 | 291.2 | Qualitative (confirmatory) transition.[1] |

| This compound | 358.2 | 197.1 | Expected quantitative transition (precursor +5, product +4). |

| This compound | 358.2 | 296.2 | Expected qualitative transition (precursor +5, product +5). |

Note: The exact m/z values for this compound transitions should be empirically optimized on the specific mass spectrometer being used.

Method Validation and Quantitative Data

A robust LC-MS/MS method requires thorough validation. The table below presents representative data from a validated method for prostaglandin analysis, illustrating the expected performance when using an isotopically labeled internal standard like this compound.

| Parameter | Result | Description |

| Linearity (r²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear response.[3] |

| Calibration Range | 0.1 - 100 ng/mL | The range of concentrations over which the method is accurate and precise. |

| Limit of Detection (LOD) | 20 pg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 50 pg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | < 10% | The coefficient of variation for replicate measurements within the same day. |

| Inter-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements on different days. |

| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value, assessed by spiking known concentrations. |

| Matrix Effect | Compensated by Internal Standard | The effect of co-eluting compounds from the matrix on the ionization of the analyte. |

Biological Context: The PGF2α Signaling Pathway

Dinoprost (PGF2α) exerts its biological effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor. The activation of this receptor initiates a cascade of intracellular signaling events that are crucial in various physiological processes, particularly in the contraction of smooth muscle, such as the myometrium during labor.

The primary signaling pathway involves the coupling of the FP receptor to Gαq and Gαi proteins.

-

Gαq Pathway: Activation of Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

-

Downstream Effects: The increase in intracellular calcium and activation of PKC lead to the activation of several downstream pathways, including:

-

Mitogen-Activated Protein Kinases (MAPKs): Such as ERK and p38, which are involved in cell proliferation and inflammation.

-

NF-κB: A key transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.

-

Calcineurin/NFAT: The calcium-dependent calcineurin/Nuclear Factor of Activated T-cells pathway, which also plays a role in inflammation and cell activation.

-

These signaling cascades ultimately lead to the physiological responses associated with PGF2α, such as the expression of uterine activation proteins (e.g., connexin 43, oxytocin receptor) and the promotion of an inflammatory environment necessary for labor.

Caption: The PGF2α signaling pathway in myometrial cells.

Conclusion

This compound is an indispensable tool for researchers in the prostaglandin field. Its use as an internal standard in LC-MS/MS methods provides the accuracy and precision required to elucidate the complex roles of PGF2α in health and disease. Understanding the principles of its application, the details of the experimental protocols, and the biological context of the PGF2α signaling pathway empowers scientists and drug development professionals to conduct high-quality research and advance our knowledge of these potent lipid mediators.

References

Dinoprost-13C5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Dinoprost-13C5, including a representative Certificate of Analysis, detailed analytical methodologies, and an exploration of its associated signaling pathways.

Dinoprost, also known as Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin involved in a wide range of physiological processes. Its isotopically labeled form, this compound, serves as an invaluable internal standard for quantitative analysis in various biological matrices, ensuring accuracy and precision in experimental results.

Representative Certificate of Analysis

While a specific Certificate of Analysis for each batch of this compound should be obtained from the supplier, the following table summarizes the typical data and purity specifications for this compound.

| Parameter | Specification |

| Chemical Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid-13C5 |

| Molecular Formula | C₁₅¹³C₅H₃₄O₅ |

| Molecular Weight | 359.5 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (by HPLC/MS) | ≥95%[] |

| Isotopic Purity | ≥99% ¹³C incorporation |

| Solubility | Soluble in DMSO[] |

| Storage | Store at -20°C[] |

| Shelf Life | 2 years from the date of analysis when stored properly[] |

Analytical Methodologies

Accurate quantification of this compound and its unlabeled counterpart is crucial for research and clinical applications. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used and highly sensitive method for this purpose.

Experimental Protocol: UHPLC-MS/MS Analysis

This protocol provides a general framework for the determination of Dinoprost. Optimization may be required based on the specific instrumentation and matrix.

1. Sample Preparation:

-

Standard Solutions: Prepare stock solutions of Dinoprost and this compound (as an internal standard) in methanol at a concentration of 100 µg/mL.[2]

-

Calibration Curve: Serially dilute the stock solutions to create a calibration curve ranging from 0.1 to 10 µg/mL.

-

Matrix Samples: For biological samples, a protein precipitation or solid-phase extraction step may be necessary to remove interferences.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm internal diameter) is suitable.

-

Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%), is typically used.

-

Flow Rate: A constant flow rate of 0.3 mL/min is recommended.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

3. Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Dinoprost and this compound.

The following diagram illustrates the general workflow for the UHPLC-MS/MS analysis of Dinoprost.

Signaling Pathways of Dinoprost (Prostaglandin F2α)

Dinoprost exerts its biological effects by binding to and activating the Prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events that mediate its diverse physiological functions, including smooth muscle contraction and the regulation of uterine proteins.

The binding of Dinoprost to the FP receptor primarily activates Gq proteins, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates Protein Kinase C (PKC).

Downstream of these initial events, several other signaling pathways are modulated, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38), the Phosphoinositide 3-Kinase (PI3K) pathway, and the NF-κB and Calcineurin/NFAT pathways. The specific combination of activated pathways can vary depending on the cell type and physiological context, leading to a wide range of cellular responses.

The following diagram illustrates the principal signaling pathways activated by Dinoprost.

References

Endogenous Prostaglandin F2α Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the endogenous prostaglandin F2α (PGF2α) pathway, a critical signaling cascade involved in a wide array of physiological and pathological processes. This document outlines the synthesis of PGF2α, its receptor-mediated signaling, and its roles in reproductive biology, glaucoma, and smooth muscle contraction. Detailed experimental protocols for key analytical methods are provided to facilitate further research and drug development efforts in this field.

Introduction to the Endogenous PGF2α Pathway

Prostaglandin F2α is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It exerts its biological effects by binding to the G-protein coupled receptor known as the F prostanoid receptor (FP receptor or PTGFR). The activation of the FP receptor initiates a cascade of intracellular signaling events, leading to diverse cellular responses. The PGF2α pathway is a key regulator of female reproductive functions, including luteolysis (the regression of the corpus luteum) and parturition (childbirth). Furthermore, its role in modulating aqueous humor outflow has made it a significant target for glaucoma treatment.[1] Dysregulation of the PGF2α pathway is implicated in various inflammatory conditions and cancers.

PGF2α Synthesis Pathway

The biosynthesis of PGF2α is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

Three primary pathways contribute to the synthesis of PGF2α:

-

Direct conversion from PGH2: Prostaglandin H2 (PGH2) can be directly converted to PGF2α by aldo-keto reductases, primarily AKR1C3 and AKR1B1.[2][3]

-

Conversion from PGE2: PGH2 can first be isomerized to prostaglandin E2 (PGE2) by prostaglandin E synthases (PGES). Subsequently, PGE2 can be reduced to PGF2α by enzymes such as AKR1C1 and AKR1C2.[4]

-

Synthesis of 11β-PGF2α: PGH2 can be converted to PGD2 by PGD synthase (PGDS), which is then converted to 11β-PGF2α by AKR1C3. 11β-PGF2α is a stereoisomer of PGF2α and can also activate the FP receptor.

PGF2α Signaling Pathway

PGF2α mediates its effects through the FP receptor, a Gq-protein coupled receptor. Ligand binding initiates a signaling cascade that results in the generation of second messengers and the activation of downstream effector proteins.

References

Dinoprost-13C5: A Technical Guide to Stability and Storage

Disclaimer: This document provides a technical overview of the stability and storage conditions for Dinoprost-13C5. As there is limited publicly available stability data specifically for this compound, this guide is largely based on data for the parent compound, Dinoprost (Prostaglandin F2α). It is a reasonable assumption that the carbon-13 isotope labeling does not significantly impact the chemical stability of the molecule. However, it is strongly recommended that end-users perform their own stability studies for their specific formulations and storage conditions.

Introduction

This compound is a stable isotope-labeled version of Dinoprost, a naturally occurring prostaglandin F2α. It is primarily used as an internal standard in quantitative bioanalytical studies, such as those employing mass spectrometry, to ensure accuracy and precision. The structural integrity and stability of this compound are critical for its function as a reliable standard. This guide provides a comprehensive summary of the known stability and storage recommendations for Dinoprost, which can be extrapolated to this compound.

Stability of Dinoprost

pH and Temperature Stability

Studies on Dinoprostone (Prostaglandin E2), a closely related compound, have shown that it undergoes degradation under both strongly acidic and basic conditions[1]. The degradation rate is first-order with respect to hydrogen and hydroxide ion concentrations[1]. It is plausible that Dinoprost follows a similar degradation pattern. One study on Dinoprost and other prostaglandins found them to be stable for up to 45 hours when stored in an autosampler at 5°C during analysis[2].

Photostability

Light exposure can be a factor in the degradation of prostaglandins. For this reason, it is generally recommended to store Dinoprost in light-resistant containers[3]. Photostability testing, as per ICH Q1B guidelines, should be considered as part of a comprehensive stability study.

Table 1: Summary of Dinoprost Stability Data

| Condition | Compound | Matrix/Solvent | Duration | Temperature | Stability Outcome | Citation |

| In Autosampler | Dinoprost | Methanolic extract | 45 hours | 5°C | Stable | [2] |

| Long-term Storage | Dinoprost | Not specified | 2 years | 5-15°C | Stable in light-resistant containers | |

| Acidic/Basic pH | Dinoprostone (PGE2) | Aqueous solution | Not specified | Not specified | Degradation observed at pH ≤ 3 and pH ≥ 10 | |

| In Gel Formulation | Dinoprostone (PGE2) | Methylhydroxyethylcellulose gel | 7 days | 4°C | 5% breakdown | |

| In Gel Formulation | Dinoprostone (PGE2) | Methylhydroxyethylcellulose gel | 32 hours | 25°C | 5% breakdown |

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are derived from supplier recommendations and published data for Dinoprost.

Table 2: Recommended Storage Conditions for Dinoprost

| Form | Temperature | Atmosphere | Light Condition | Shelf Life | Citation |

| Solid/Powder | -20°C | Inert atmosphere recommended | Protect from light | 2 years (as supplied) | |

| Solid/Powder | 5-15°C | Not specified | Light-resistant container | 2 years | |

| Solution in organic solvent | -20°C or -80°C | Inert atmosphere recommended | Protect from light | Generally stable for months, but should be verified | |

| Aqueous Solution | 2-8°C | Not specified | Protect from light | Short-term storage only; prone to degradation | |

| Injection Formulation | 20° to 25°C (68° to 77°F) | Not specified | Protect from freezing | Use within 12 weeks of first vial puncture |

Potential Degradation Pathways

The primary degradation pathways for prostaglandins like Dinoprost involve oxidation and dehydration. Under acidic conditions, related prostaglandins can dehydrate to form Prostaglandin A and subsequently Prostaglandin B. The allylic alcohol groups in the Dinoprost structure are susceptible to oxidation. It is therefore crucial to avoid exposure to oxidizing agents and to store the compound under an inert atmosphere, especially for long-term storage.

Experimental Protocols

Stability-Indicating UHPLC-MS/MS Method

A highly sensitive and specific method for the determination of Dinoprost and other prostaglandins has been developed using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This type of method is ideal for stability studies as it can separate the parent compound from its degradation products.

-

Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid) and an organic solvent (e.g., acetonitrile).

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which provides high selectivity and sensitivity.

-

Sample Preparation: For stability testing of a bulk drug, a stock solution is prepared in a suitable solvent (e.g., methanol or DMSO). This stock solution is then subjected to stress conditions (e.g., acid, base, heat, light, oxidation). After the stress period, the samples are diluted with the mobile phase and injected into the UHPLC-MS/MS system.

-

Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of Dinoprost (Prostaglandin F2α)

Dinoprost exerts its biological effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. The activation of this receptor triggers downstream signaling cascades.

Caption: Signaling pathway of Dinoprost via the FP receptor.

Experimental Workflow for a Stability Study

A typical workflow for assessing the stability of a drug substance like this compound is outlined below. This workflow is based on the principles of ICH guidelines for stability testing.

Caption: A typical experimental workflow for a stability study.

Logical Relationships for Storage Recommendations

The following diagram illustrates the decision-making process for the appropriate storage of this compound based on its form and intended duration of storage.

Caption: Decision tree for this compound storage.

References

Applications of Stable Isotope-Labeled Prostaglandins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and reproduction. Given their potent biological activities and often transient nature, the accurate quantification and metabolic tracking of prostaglandins are paramount for advancing our understanding of their functions and for the development of novel therapeutics. Stable isotope-labeled (SIL) prostaglandins, in which one or more atoms are replaced with a heavier, non-radioactive isotope (e.g., ²H, ¹³C), have become indispensable tools in prostaglandin research. Their chemical behavior is nearly identical to their endogenous counterparts, yet their mass difference allows for precise differentiation and quantification using mass spectrometry (MS). This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled prostaglandins, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Quantitative Bioanalysis using Stable Isotope Dilution Mass Spectrometry

The gold standard for accurate quantification of prostaglandins in complex biological matrices is stable isotope dilution (SID) mass spectrometry, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this method, a known amount of a stable isotope-labeled prostaglandin is added as an internal standard (IS) to a biological sample at the beginning of the sample preparation process. The SIL-IS co-elutes with the endogenous (unlabeled) prostaglandin during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the SIL-IS, variabilities in sample extraction, recovery, and instrument response can be effectively normalized, leading to highly accurate and precise quantification.

Data Presentation: Performance of Prostaglandin Quantification by LC-MS/MS

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of prostaglandins using stable isotope-labeled internal standards.

| Analyte | Matrix | Internal Standard | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| PGE₂ | Cell Culture Supernatant | d₄-PGE₂ | 0.1 - 500 ng/mL | 20 pg/mL | - | 92.0 ± 4.9 | [1] |

| PGD₂ | Cell Culture Supernatant | d₄-PGD₂ | 0.1 - 500 ng/mL | 20 pg/mL | - | 77.0 ± 3.0 | [1] |

| PGE₂ | Brain Tissue | d₄-PGE₂ | 1 pg - 100 ng | - | - | - | [2] |

| PGD₂ | Brain Tissue | d₄-PGE₂ | 1 pg - 100 ng | - | - | - | [2] |

| PGE-M | Urine | ¹³C-PGE-M | - | - | - | 99.5 ± 3.2 | [3] |

| PGD₂ Metabolite | Urine | ¹⁸O₄-labeled analog | - | ~50 pg | - | 96 (accuracy) |

Note: "-" indicates data not specified in the cited source.

Experimental Protocol: Quantification of PGE₂ and PGD₂ in Cell Culture Supernatants

This protocol provides a detailed methodology for the simultaneous quantification of PGE₂ and PGD₂ in cell culture supernatants using d₄-PGE₂ and d₄-PGD₂ as internal standards.

1. Sample Preparation:

-

Collect 500 µL of cell culture supernatant and store at -80°C until analysis.

-

Spike the sample with 20 µL of a solution containing d₄-PGE₂ and d₄-PGD₂ (100 ng/mL each).

-

Add 40 µL of 1 M citric acid to acidify the sample.

-

Add 5 µL of 10% butylated hydroxytoluene (BHT) to prevent auto-oxidation.

2. Liquid-Liquid Extraction:

-

Add 2 mL of a hexane/ethyl acetate (1:1, v/v) mixture to the sample.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at a low speed to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction two more times, combining the organic phases.

3. Sample Concentration and Reconstitution:

-

Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in 200 µL of a methanol/10 mM ammonium acetate buffer (pH 8.5) solution (1:3, v/v).

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Phenyl-hexyl analytical column (e.g., 2 x 150 mm, 3 µm).

-

Mobile Phase A: 10 mM ammonium acetate buffer (pH 8.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 21% to 50% B over 10 minutes.

-

Flow Rate: 200 µL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

PGE₂: m/z 351 → 271

-

PGD₂: m/z 351 → 271

-

d₄-PGE₂: m/z 355 → 275

-

d₄-PGD₂: m/z 355 → 275

-

-

5. Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of prostaglandins in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: General workflow for prostaglandin quantification using LC-MS/MS.

Metabolic Fate and Biotransformation Studies

Understanding the metabolic pathways of prostaglandins is crucial for elucidating their biological roles and for drug development. Stable isotope-labeled prostaglandins serve as excellent tracers to follow their biotransformation in vivo and in vitro. By administering a labeled prostaglandin, researchers can track its conversion into various metabolites over time by monitoring for the appearance of the isotopic label in downstream products using mass spectrometry. This approach allows for the identification of novel metabolites, the elucidation of metabolic pathways, and the determination of pharmacokinetic parameters such as clearance rates.

Experimental Protocol: Tracing the Metabolism of a Deuterated Prostaglandin in vivo (Conceptual)

This protocol outlines a conceptual framework for an in vivo study to trace the metabolic fate of a deuterated prostaglandin (e.g., d₄-PGE₂).

1. Animal Model and Dosing:

-

Select an appropriate animal model (e.g., mouse, rat).

-

Administer a known dose of d₄-PGE₂ via a relevant route (e.g., intravenous, oral).

2. Sample Collection:

-

Collect biological samples (e.g., blood, urine, feces) at various time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Process and store the samples appropriately (e.g., plasma separation, freezing at -80°C).

3. Sample Preparation and Analysis:

-

Prepare the samples for LC-MS/MS analysis, which may involve extraction and concentration steps similar to those described for quantitative analysis.

-

Develop an LC-MS/MS method to detect not only the parent d₄-PGE₂ but also its potential deuterated metabolites. This involves predicting the mass-to-charge ratios of expected metabolites (e.g., products of oxidation, reduction, and chain shortening).

4. Data Analysis and Metabolite Identification:

-

Analyze the LC-MS/MS data to identify peaks that contain the deuterium label.

-

Characterize the chemical structure of the labeled metabolites based on their fragmentation patterns (MS/MS spectra) and chromatographic retention times.

-

Quantify the levels of the parent deuterated prostaglandin and its metabolites at each time point to determine pharmacokinetic profiles.

Caption: Workflow for a metabolic fate study of a stable isotope-labeled prostaglandin.

Receptor Binding Assays

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs). Receptor binding assays are essential for characterizing the affinity of ligands for these receptors and for screening potential drug candidates. While radioligand binding assays have traditionally been the method of choice, there is growing interest in developing non-radioactive alternatives. The use of stable isotope-labeled prostaglandins in conjunction with mass spectrometry offers a promising, albeit less common, approach for receptor binding studies.

In a competitive binding assay, a constant concentration of a labeled ligand (in this case, a stable isotope-labeled prostaglandin) is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor ligand. The amount of labeled ligand bound to the receptor is then measured. A higher affinity of the competitor ligand will result in a greater displacement of the labeled ligand.

Conceptual Protocol: Competitive Receptor Binding Assay using a Stable Isotope-Labeled Prostaglandin

This protocol outlines a conceptual workflow for a competitive binding assay using a stable isotope-labeled prostaglandin and LC-MS/MS for detection.

1. Preparation of Receptor Membranes:

-

Prepare cell membranes from a cell line overexpressing the prostaglandin receptor of interest.

-

Determine the protein concentration of the membrane preparation.

2. Competitive Binding Incubation:

-

In a multi-well plate, incubate a fixed amount of receptor membranes with a constant concentration of the stable isotope-labeled prostaglandin.

-

Add increasing concentrations of the unlabeled competitor ligand to the wells.

-

Include control wells for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a high concentration of an unlabeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound ligand from the free ligand. This is a critical step and can be achieved by methods such as rapid filtration through a filter plate that retains the membranes.

4. Elution and Quantification:

-

Elute the bound ligand from the filter.

-

Add a second, different stable isotope-labeled prostaglandin as an internal standard for quantification.

-

Analyze the samples by LC-MS/MS to quantify the amount of the primary stable isotope-labeled ligand that was bound to the receptor.

5. Data Analysis:

-

Calculate the specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) and subsequently the Kᵢ (inhibition constant) of the competitor ligand.

Caption: Conceptual workflow for a mass spectrometry-based receptor binding assay.

Prostaglandin Signaling Pathway

The biological effects of prostaglandins are mediated by their interaction with specific cell surface receptors, which in turn activate intracellular signaling cascades. The following diagram illustrates the general signaling pathway for Prostaglandin E₂ (PGE₂), which can bind to four different receptor subtypes (EP1-EP4), leading to diverse downstream effects.

Caption: Simplified signaling pathway of Prostaglandin E₂.

Conclusion

Stable isotope-labeled prostaglandins are invaluable tools for researchers, scientists, and drug development professionals. Their application in stable isotope dilution mass spectrometry allows for the highly accurate and precise quantification of these potent lipid mediators in complex biological samples. Furthermore, their use as tracers in metabolic studies provides deep insights into the biotransformation and pharmacokinetics of prostaglandins. While their application in receptor binding assays is still an emerging field, it holds the potential for the development of novel, non-radioactive methods for characterizing ligand-receptor interactions. The methodologies and data presented in this guide are intended to serve as a valuable resource for the design and execution of robust and informative studies in the ever-evolving field of prostaglandin research.

References

Methodological & Application

Application Note: Quantification of Dinoprost in Biological Matrices using Dinoprost-¹³C₅ as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, also known as Prostaglandin F₂α (PGF₂α), is a naturally occurring prostaglandin that plays a crucial role in various physiological processes, including uterine contraction, luteolysis, and inflammation. Accurate quantification of Dinoprost in biological matrices is essential for pharmacokinetic studies, drug efficacy evaluation, and biomarker discovery. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dinoprost, employing the stable isotope-labeled compound Dinoprost-¹³C₅ as an internal standard to ensure high accuracy and precision.

Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis, as the co-eluting isotopic internal standard closely mimics the analyte throughout sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response. The use of a ¹³C-labeled internal standard is particularly advantageous as it minimizes the potential for chromatographic separation from the unlabeled analyte, a phenomenon that can sometimes be observed with deuterium-labeled standards.

Signaling Pathway of Prostaglandins

Prostaglandins like Dinoprost are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and exert their effects by binding to specific G-protein coupled receptors on the cell surface. This binding initiates a cascade of intracellular signaling events that ultimately lead to a physiological response.

Caption: Simplified signaling pathway of Dinoprost (PGF₂α).

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization for specific biological matrices.

-

To a 100 µL aliquot of the biological sample (e.g., plasma, urine, cell culture supernatant), add 10 µL of the Dinoprost-¹³C₅ internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Acidify the sample by adding 10 µL of 1% formic acid in water.

-

Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of hexane:ethyl acetate 1:1 v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrument and column used.

Table 1: Chromatographic Conditions

| Parameter | Recommended Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| IonSpray Voltage | -4500 V |

| Temperature | 400 - 500°C |

| Nebulizer Gas (Gas 1) | 40-50 psi |

| Heater Gas (Gas 2) | 50-60 psi |

| Curtain Gas | 20-30 psi |

| Collision Gas (CAD) | Nitrogen, medium setting |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |

| Dinoprost | 353.2 | 193.1 | -40 to -60 | -25 to -35 |

| Dinoprost-¹³C₅ | 358.2 | 198.1 | -40 to -60 | -25 to -35 |

Note: Declustering Potential and Collision Energy are instrument-dependent and require optimization.

Experimental Workflow

The overall workflow for the quantitative analysis of Dinoprost using Dinoprost-¹³C₅ as an internal standard is depicted below.

Caption: General workflow for Dinoprost quantification.

Data Presentation and Method Validation

For method validation, calibration curves should be prepared by spiking known concentrations of Dinoprost into a surrogate matrix (e.g., charcoal-stripped plasma or buffer) containing a constant concentration of Dinoprost-¹³C₅. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear regression with a weighting factor of 1/x is typically used.

Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed in replicate to determine the method's precision and accuracy.

Table 4: Example Method Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Range | To be determined based on expected concentrations |

| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%RE) | Within ±15% of nominal value (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | To be assessed and compensated for by the internal standard |

| LLOQ | Signal-to-noise ratio ≥ 10 |

Conclusion

The described LC-MS/MS method using Dinoprost-¹³C₅ as an internal standard provides a highly selective, sensitive, and reliable approach for the quantitative analysis of Dinoprost in various biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality for research, clinical, and drug development applications. The provided protocols and parameters serve as a strong foundation for method development and validation.

Application Note: Quantitative Analysis of Prostaglandin F2α in Biological Matrices using Dinoprost-¹³C₅ by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Prostaglandin F2α (PGF2α) in biological samples, such as plasma and urine. The method utilizes a stable isotope-labeled internal standard, Dinoprost-¹³C₅, for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring precise measurement of PGF2α for physiological and pharmacological studies.

Introduction

Prostaglandin F2α (PGF2α), also known as Dinoprost, is a biologically active lipid compound derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and reproductive functions. Accurate quantification of PGF2α in biological matrices is essential for understanding its role in both health and disease. This application note describes a highly selective and sensitive LC-MS/MS method employing Dinoprost-¹³C₅ as an internal standard to compensate for matrix effects and variations in sample processing, ensuring high accuracy and precision.

PGF2α Signaling Pathway

PGF2α exerts its biological effects by binding to the PGF2α receptor (PTGFR), a G-protein coupled receptor. This interaction primarily activates the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades modulate various cellular responses, including inflammation and cell proliferation.[1]

Figure 1: PGF2α Signaling Pathway.

Experimental Protocol

Materials and Reagents

-

PGF2α (Dinoprost) analytical standard

-

Dinoprost-¹³C₅ internal standard (IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Human plasma/urine (blank)

Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of PGF2α and Dinoprost-¹³C₅ in methanol.

-

Working Solutions: Serially dilute the stock solutions with 50% methanol to prepare working solutions for calibration standards and quality controls (QCs).

-

Internal Standard Spiking Solution: Prepare a working solution of Dinoprost-¹³C₅ at an appropriate concentration (e.g., 50 ng/mL) in 50% methanol.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Spiking: To 100 µL of biological sample (plasma or urine), add 10 µL of the Dinoprost-¹³C₅ internal standard spiking solution.

-

Acidification: Acidify the sample with 2% formic acid in water.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 25% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Experimental Workflow

References

Application Note: Robust Sample Preparation Protocols for the Quantification of Dinoprost (Prostaglandin F2α)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, the naturally occurring Prostaglandin F2α (PGF2α), is a potent bioactive lipid involved in a myriad of physiological and pathological processes, including reproductive functions, inflammation, and smooth muscle contraction.[1][2][3][4] Accurate quantification of Dinoprost in biological matrices is crucial for both basic research and clinical drug development. This application note provides detailed protocols for the extraction and preparation of samples from plasma, urine, and tissue for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway of Dinoprost (PGF2α)

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor, which is coupled to Gq protein, initiates a signaling cascade through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In some cell types, this pathway can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation.

Sample Collection and Stability

Proper sample handling is critical for the accurate quantification of prostaglandins, which are susceptible to degradation.

-

Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). The plasma should be separated from blood cells by centrifugation at 4°C as soon as possible after collection.

-

Urine: Urine samples should be collected in sterile containers and frozen at -20°C or lower as soon as possible.

-

Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until homogenization.

Prostaglandins can be unstable, especially at acidic pH. It is recommended to keep samples on ice during processing and to minimize the duration of exposure to acidic conditions. For long-term storage, all sample types should be kept at -80°C.

Experimental Workflow Overview

The general workflow for Dinoprost quantification involves sample extraction, purification, and analysis.

Detailed Experimental Protocols

Tissue Homogenization

This protocol is a general guideline and may need optimization for specific tissue types.

Materials:

-

Frozen tissue sample

-

T-PER™ Tissue Protein Extraction Reagent or similar lysis buffer

-

Protease inhibitors

-

Bead homogenizer with stainless steel beads

-

Centrifuge

Procedure:

-

Weigh the frozen tissue (e.g., 100 mg).

-

Place the tissue in a 2 mL microcentrifuge tube with a 5-mm stainless steel bead.

-

Add 500 µL of ice-cold lysis buffer containing protease inhibitors per 100 mg of tissue.

-

Homogenize the tissue using a bead homogenizer (e.g., 25 Hz for 1-3 minutes).

-

Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the extraction procedure.

Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from a method for 8-iso-Prostaglandin F2α, a structurally similar compound.

Materials:

-

Plasma sample (500 µL)

-

Internal standard solution (e.g., PGF2α-d4)

-

Saturated NaH₂PO₄ solution

-

Ethyl acetate

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To a 15 mL tube, add 500 µL of plasma, and 100 µL of internal standard solution. Vortex for 1 minute.

-

Add 500 µL of pre-saturated NaH₂PO₄ solution and 4.0 mL of ethyl acetate.

-

Vortex intensively for 6 minutes.

-

Centrifuge for 10 minutes at 2500 x g.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

Solid-Phase Extraction (SPE) from Urine

This protocol is a general procedure for prostaglandin extraction from urine.

Materials:

-

Urine sample (1 mL)

-

Internal standard solution

-

1M HCl

-

SPE cartridge (e.g., C18)

-

Methanol

-

Deionized water

-

Heptane

-

Elution solvent (e.g., ethyl acetate)

-

SPE manifold

Procedure:

-

Acidify 1 mL of urine to pH 3 with 1M HCl. Add the internal standard.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of pH 3 deionized water.

-

Load the acidified urine sample onto the cartridge at a flow rate of approximately 1 mL/minute.

-

Wash the cartridge with 10 mL of pH 3 deionized water, followed by 10 mL of heptane.

-

Elute the prostaglandins with an appropriate volume of elution solvent (e.g., 5 mL of ethyl acetate).

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the extract for analysis.

Derivatization for GC-MS Analysis

Prostaglandins require derivatization to increase their volatility for GC-MS analysis. This typically involves a two-step process: esterification of the carboxyl group and silylation of the hydroxyl groups.

Materials:

-

Dried sample extract

-

Pentafluorobenzyl bromide (PFBBr) solution in acetonitrile

-

N,N-Diisopropylethylamine (DIPEA)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block

Procedure:

-

Esterification: To the dried extract, add 20 µL of 1.5% PFBBr in acetonitrile and 20 µL of 1.5% DIPEA in acetonitrile. Vortex and heat at 40°C for 30 minutes.

-

Evaporate the reagents to dryness under nitrogen.

-

Silylation: Add 20 µL of BSTFA + 1% TMCS and 20 µL of acetonitrile. Vortex and heat at 60°C for 45 minutes.

-

The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LLE and SPE methods for prostaglandin analysis. Note that direct comparisons should be made with caution as the data is compiled from different studies and for structurally similar prostaglandins.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |

| Matrix | Human Plasma | Human Urine | , |

| Analyte | 8-iso-PGF2α | 2,3-dinor-8-iso-PGF2α | , |

| Recovery | High (not explicitly quantified) | >90% | , |

| Linearity Range | 0.1 - 5.0 µg/L | 0.5 - 20 µg/L (approx.) | , |

| Accuracy | 90.4% - 113.9% | 91% (mean inaccuracy 9%) | , |

| Precision (RSD) | < 7% | < 7.5% | , |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/L | 0.5 µg/L | , |

Conclusion

The choice of sample preparation method for Dinoprost quantification depends on the biological matrix, the required sensitivity, and the available analytical instrumentation. Both LLE and SPE are effective extraction techniques when properly optimized. For GC-MS analysis, a crucial derivatization step is necessary. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers to develop and validate robust methods for the accurate quantification of Dinoprost in their studies.

References

Application Notes and Protocols for the Quantitative Analysis of Dinoprost in Plasma and Urine using Dinoprost-¹³C₅ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinoprost, the naturally occurring Prostaglandin F₂α (PGF₂α), is a potent biologically active lipid mediator involved in a variety of physiological and pathological processes, including inflammation, reproduction, and smooth muscle contraction. Accurate and precise quantification of Dinoprost in biological matrices such as plasma and urine is crucial for understanding its role in disease and for the development of novel therapeutics. Due to the low endogenous concentrations and the complexity of these matrices, robust analytical methods are required. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variability during sample preparation and analysis.[1][2][3] Dinoprost-¹³C₅ is an ideal internal standard for the quantification of Dinoprost, as it shares near-identical physicochemical properties with the analyte, ensuring co-elution and similar ionization behavior, thereby leading to highly accurate and reliable results.[1][4]

This document provides detailed application notes and protocols for the analysis of Dinoprost in plasma and urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dinoprost-¹³C₅ as the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of prostaglandins, including Dinoprost and its isomers, in plasma and urine using LC-MS/MS. These values are compiled from various studies and represent achievable performance metrics.

Table 1: Typical LC-MS/MS Method Performance for Dinoprost Analysis in Plasma

| Parameter | Typical Value Range | Reference |

| Linearity Range | 0.1 - 5.0 µg/L | |

| Linearity (R²) | > 0.996 | |

| Limit of Detection (LOD) | 1 - 17.6 pg/mL | |

| Accuracy | 90.4% - 113.9% | |

| Precision (CV%) | < 7% (intra- and inter-day) | |

| Recovery | 68 ± 5% |

Table 2: Typical LC-MS/MS Method Performance for Dinoprost Metabolite Analysis in Urine

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 3 - 9 pg | |

| Inaccuracy | < 3% | |

| Precision (CV%) | < 12% (intra- and inter-day) |

Signaling Pathway of Dinoprost (PGF₂α)

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade, primarily through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of Dinoprost from plasma and urine using Dinoprost-¹³C₅ as an internal standard.

Protocol 1: Dinoprost Extraction from Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for 8-iso-PGF₂α analysis.

Materials:

-

Human plasma samples

-

Dinoprost-¹³C₅ internal standard (IS) solution

-

Saturated Sodium Dihydrogen Phosphate (NaH₂PO₄) solution

-

Ethyl acetate

-

Methanol

-

Deionized water

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 15 mL sample tube, add 500 µL of human plasma.

-

Spike the plasma sample with 100 µL of the Dinoprost-¹³C₅ internal standard solution at a known concentration.

-

Gently mix by vortexing for 1 minute.

-

Add 500 µL of pre-saturated NaH₂PO₄ solution.

-

Add 4.0 mL of ethyl acetate.

-

Intensively mix by vortexing for 6 minutes.

-

Centrifuge the sample for 10 minutes at 2500 x g. Three layers should be visible: an upper organic layer, a lower aqueous layer, and an intermediate layer of precipitated proteins.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 100 µL of methanol-water (1:1, v/v).

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Dinoprost Extraction from Urine using Solid-Phase Extraction (SPE)

This protocol is based on general procedures for prostaglandin extraction from urine.

Materials:

-

Urine samples

-

Dinoprost-¹³C₅ internal standard (IS) solution

-

Formic acid (1%)

-

C18 SPE cartridges

-

Methanol

-

Deionized water

-

Hexane

-

Ethyl acetate

-

Nitrogen gas supply

-

SPE manifold

Procedure:

-

Acidify the urine sample by adding 1% formic acid.

-

Spike the acidified urine with the Dinoprost-¹³C₅ internal standard solution.

-

Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of hexane to remove non-polar impurities.

-

Elute the Dinoprost and Dinoprost-¹³C₅ from the cartridge with 1 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The general workflow for the analysis of Dinoprost in biological samples using Dinoprost-¹³C₅ is depicted below.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. benchchem.com [benchchem.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Dinoprost-13C5 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dinoprost (Prostaglandin F2α) using Dinoprost-13C5 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Dinoprost, the naturally occurring Prostaglandin F2α (PGF2α), is a potent biologically active lipid mediator involved in various physiological and pathological processes, including inflammation, reproduction, and smooth muscle contraction. Accurate and sensitive quantification of Dinoprost in biological matrices is crucial for understanding its roles in health and disease. Stable isotope-labeled internal standards, such as this compound, are essential for reliable quantification by LC-MS/MS as they correct for variations in sample preparation and matrix effects. This protocol outlines a robust method for the detection and quantification of Dinoprost using a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general guideline and may require optimization for specific biological matrices.

-

Sample Pre-treatment: Acidify the sample (e.g., plasma, urine, cell culture supernatant) to pH 3.0 with 0.1% formic acid.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge sequentially with 2 mL of 15% (v/v) methanol and 2 mL of water.

-

Elution: Elute the analytes with 2 mL of methyl formate or a suitable organic solvent.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: 20% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: 95% to 20% B

-

10.1-15 min: Hold at 20% B (Re-equilibration)

-

Mass Spectrometry (MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative mass spectrometry parameters for the detection of Dinoprost and its stable isotope-labeled internal standard, this compound.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Dinoprost | 353.2 | 193.1 | Negative |

| This compound | 358.2 | 198.1 | Negative |

Table 2: Mass Spectrometer Compound-Dependent Parameters

These parameters should be optimized for the specific instrument in use. The following are suggested starting points based on published data for similar prostaglandins.[1]

| Compound | Declustering Potential (V) | Collision Energy (V) |